

Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Azido-1-(2-hydroxyphenyl)ethanone
CAS No.: 67139-49-5
Cat. No.: B1659684

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust synthetic route to **2-Azido-1-(2-hydroxyphenyl)ethanone**, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the selective alpha-chlorination of 2'-hydroxyacetophenone, followed by nucleophilic substitution with sodium azide. Detailed experimental protocols, quantitative data from analogous reactions, and predicted characterization data for the target compound are provided to facilitate its preparation and identification.

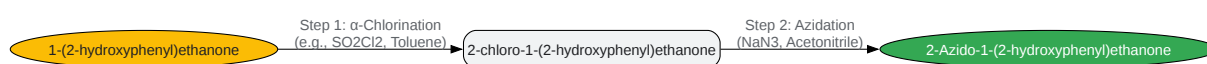
Executive Summary

The synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone** is achieved through a reliable two-step pathway. The initial step involves the alpha-chlorination of 1-(2-hydroxyphenyl)ethanone to yield the key intermediate, 2-chloro-1-(2-hydroxyphenyl)ethanone. Subsequently, this intermediate undergoes a nucleophilic substitution reaction with sodium azide to afford the final

product. This guide offers detailed methodologies for each step, drawing upon established and analogous chemical transformations to ensure a high probability of success.

Synthetic Pathway Overview

The overall synthetic scheme is illustrated below. The process begins with the commercially available 2'-hydroxyacetophenone and proceeds through a chlorinated intermediate to the final azido product.



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Caption: Proposed two-step synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone**.

Step 1: Synthesis of 2-chloro-1-(2-hydroxyphenyl)ethanone

The first step is the selective chlorination of the alpha-carbon of 1-(2-hydroxyphenyl)ethanone. A critical consideration in this step is the presence of the unprotected phenolic hydroxyl group, which can potentially react with the chlorinating agent. However, literature on analogous reactions suggests that selective alpha-chlorination can be achieved.

Experimental Protocol:

This protocol is adapted from the synthesis of the analogous compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, which has been reported with high yield[1]. The use of toluene as a solvent is suggested by patent literature to minimize side reactions, such as dichlorination and reaction with the solvent itself, when using sulfonyl chloride with hydroxyacetophenones[2][3].

- **Reaction Setup:** In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- **Reagents:** Dissolve 1-(2-hydroxyphenyl)ethanone (1.0 eq.) in anhydrous toluene.

- **Reaction:** Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sulfuryl chloride (1.1 eq.) in anhydrous toluene dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, carefully quench the reaction by slowly adding cold water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-1-(2-hydroxyphenyl)ethanone.

Quantitative Data (Analogous Reaction):

The following table summarizes the quantitative data for the synthesis of the closely related 2-chloro-1-(3-hydroxyphenyl)ethanone^[1].

Parameter	Value
Starting Material	3-hydroxyacetophenone
Chlorinating Agent	Sulfuryl chloride
Solvent	Methanol, Ethyl acetate/Dichloromethane
Yield	95%

Step 2: Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone

The second step involves the conversion of the alpha-chloro ketone to the corresponding alpha-azido ketone via a nucleophilic substitution reaction with sodium azide. This is a standard and efficient transformation.

Experimental Protocol:

This protocol is based on established procedures for the synthesis of similar α -azido ketones.

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
- **Reagents:** Dissolve 2-chloro-1-(2-hydroxyphenyl)ethanone (1.0 eq.) in acetonitrile. Add sodium azide (1.5 - 3.0 eq.).
- **Reaction:** Stir the mixture at room temperature for 2-3 hours. The reaction can be gently heated if the conversion is slow, but care should be taken as azido compounds can be thermally unstable.
- **Reaction Monitoring:** Monitor the progress of the reaction by TLC.
- **Work-up:** Once the reaction is complete, pour the mixture into ice-cold water to quench the reaction. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter and concentrate the solution under reduced pressure. The crude **2-Azido-1-(2-hydroxyphenyl)ethanone** can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data (Analogous Reaction):

The table below presents data from the synthesis of a similar compound, 2-azido-1-(4-methylphenyl)ethanone.

Parameter	Value
Starting Material	2-bromo-1-(4-methylphenyl)ethanone
Azidating Agent	Sodium azide
Solvent	Acetonitrile
Yield	70%

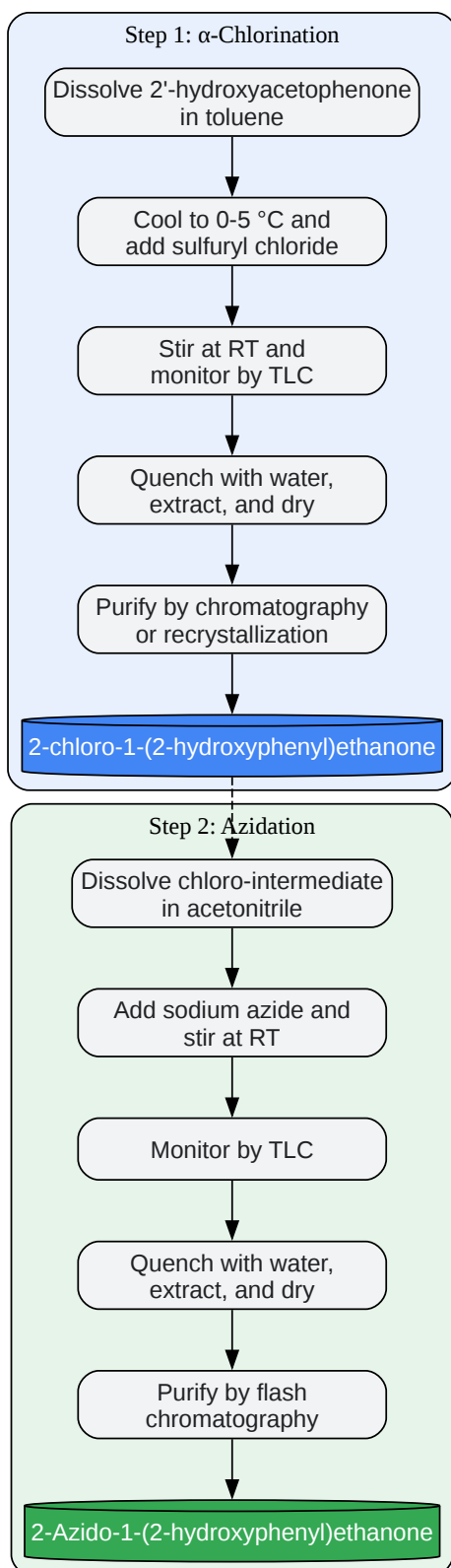
Characterization of 2-Azido-1-(2-hydroxyphenyl)ethanone

As of the writing of this guide, detailed experimental characterization data for **2-Azido-1-(2-hydroxyphenyl)ethanone** is not widely available in the literature. The following table provides predicted and expected analytical data based on its chemical structure and data from analogous compounds.

Analysis	Expected Results
Appearance	Pale yellow solid or oil
Molecular Formula	C ₈ H ₇ N ₃ O ₂
Molecular Weight	177.16 g/mol
¹ H NMR	Aromatic protons (multiplets), CH ₂ protons adjacent to azide and carbonyl (singlet), and a phenolic OH proton (broad singlet).
¹³ C NMR	Signals for aromatic carbons, carbonyl carbon, and the carbon bearing the azide group.
IR Spectroscopy	A strong, sharp absorption band for the azide (N ₃) stretching vibration is expected around 2100 cm ⁻¹ [4]. A carbonyl (C=O) stretch and a broad O-H stretch from the phenol will also be present.
Mass Spectrometry	The mass spectrum should show the molecular ion peak (M ⁺) or protonated molecular ion peak ([M+H] ⁺) corresponding to the molecular weight.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone**.



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Caption: Detailed workflow for the synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone**.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for **2-Azido-1-(2-hydroxyphenyl)ethanone**. By providing detailed, adaptable experimental protocols and summarizing relevant quantitative data, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The logical workflow and clear data presentation are intended to streamline the synthetic process and aid in the successful preparation and characterization of this important chemical intermediate.

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References

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- [3. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents \[patents.google.com\]](#)
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